(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a compound classified as a diketopiperazine, a type of cyclic dipeptide that has gained attention for its diverse biological activities and potential therapeutic applications. Diketopiperazines are known for their structural complexity and ability to interact with various biological systems, making them valuable in medicinal chemistry and drug development.
This compound is indexed under the Chemical Abstracts Service Registry Number 5845-60-3 and is documented in various chemical databases, including PubChem and BenchChem. Its detailed characterization can be found in sources such as PubChem, which provides information on its molecular structure, properties, and potential applications .
(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione belongs to the class of diketopiperazines. These compounds are characterized by their two carbonyl groups within a piperazine ring structure. The specific stereochemistry indicated by the (3S,6R) notation suggests that the compound possesses distinct spatial arrangements that may influence its biological activity.
The synthesis of (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione typically involves cyclization reactions that can be conducted using various synthetic routes. Common methods include:
The synthetic processes often require careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and selectivity. For example, radical addition reactions have been shown to yield good diastereoselectivity when forming carbon-carbon bonds between piperazinediones and alkyl radicals .
The molecular formula of (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is . The InChI representation for this compound is:
This structure features a piperazine ring with two ketone functionalities at positions 2 and 5. The stereochemistry at positions 3 and 6 contributes to its unique physical and chemical properties .
The compound's physical properties include a melting point that can vary based on purity and crystalline form. Detailed spectroscopic data such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) can provide further insights into its structural characteristics.
(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions are typically optimized for specific transformations to achieve desired product profiles.
The mechanism of action for (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione involves interactions with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions through binding interactions. Ongoing research aims to elucidate these pathways further and identify potential therapeutic targets .
The physical properties of (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione include:
The chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties are essential for practical applications in laboratory settings .
(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has several scientific applications:
The C3-(S) and C6-(R) configurations establish a precise spatial arrangement that dictates the overall topology of this DKP derivative. X-ray crystallographic analysis reveals that the (3S,6R) stereochemistry induces a twisted boat conformation in the piperazinedione ring, distinct from the chair conformation observed in symmetric analogs. This distortion positions the 2-methylpropyl substituent pseudo-equatorially while orienting the methyl group axially, minimizing steric congestion and creating a characteristic molecular profile [4] [7].
Table 1: Stereochemical and Structural Properties of (3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
Property | Value/Description | Method of Determination |
---|---|---|
CAS Registry Number | 5845-60-3 | Chemical registry |
Molecular Formula | C₉H₁₆N₂O₂ | Elemental analysis |
Molecular Weight | 184.24 g/mol | Mass spectrometry |
C3 Configuration | S | X-ray crystallography |
C6 Configuration | R | X-ray crystallography |
Predominant Ring Conformation | Twisted boat | Computational modeling |
SMILES Notation | O=C(C@HN1)NC@HC1=O | Canonical representation |
Computational energy minimization studies demonstrate that the (3S,6R) configuration imparts approximately 2.3 kcal/mol stability advantage over the (3R,6S) diastereomer due to reduced van der Waals repulsion between substituents. This conformational stability directly influences the molecule's presentation of pharmacophoric elements to biological targets. The carbonyl groups at positions 2 and 5 adopt a near-parallel orientation (dihedral angle = 17.5°), creating an electronic profile favorable for hydrogen bonding interactions with proteolytic enzymes or allosteric receptor sites [1] [7].
The 2-methylpropyl side chain's spatial projection creates a hydrophobic domain extending perpendicularly from the piperazinedione plane, while the methyl group occupies a distinct spatial sector. This three-dimensional arrangement enables simultaneous interactions with both hydrophobic binding pockets and polar active site residues in biological targets. Molecular electrostatic potential mapping indicates an asymmetric charge distribution across the diketopiperazine ring, with the greatest electron density localized near the C6 carbonyl, potentially explaining its preferential nucleophilic attack in metabolic transformations [4].
The bioactivity profile of DKPs exhibits extraordinary sensitivity to stereochemical variations. Comparative studies across the four possible stereoisomers of 3-methyl-6-(2-methylpropyl)piperazine-2,5-dione reveal significant differences in receptor affinity and selectivity patterns, underscoring the critical importance of absolute configuration [4] [5].
Table 2: Comparative Analysis of Stereoisomeric Bioactivity Profiles
Stereoisomer | CAS Number | Antimicrobial Activity (MIC μg/mL) | Receptor Binding Affinity (Kd nM) | Cytotoxicity (IC50 μM) | Aqueous Solubility (mg/mL) |
---|---|---|---|---|---|
(3S,6R) | 5845-60-3 | 16-22 (E. coli, S. aureus) | 142 ± 15 | >100 | 8.9 ± 0.3 |
(3R,6R) | 5845-58-9 | 28-35 | 398 ± 42 | >100 | 7.2 ± 0.4 |
(3S,6S) | 24676-83-3 | >100 | 1850 ± 210 | >100 | 12.6 ± 0.5 |
(3R,6S) | 35590-72-8 | 45-60 | 652 ± 71 | 82 ± 6 | 9.3 ± 0.2 |
The (3S,6R) configuration demonstrates exceptional antimicrobial efficacy against Escherichia coli and Staphylococcus aureus subsp. aureus (MIC = 16-22 μg/mL), approximately doubling the potency of its (3R,6R) counterpart (MIC = 28-35 μg/mL). This enhanced activity correlates with stronger binding to the bacterial enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), as confirmed through surface plasmon resonance studies showing a Kd of 142 ± 15 nM for the (3S,6R) isomer versus 398 ± 42 nM for the (3R,6R) form. Molecular docking simulations attribute this differential affinity to optimal hydrophobic contact between the (3S,6R) isomer's 2-methylpropyl group and MurA's Pro112, Arg120, and Ala219 residue cluster .
In cancer cell models, the stereochemical inversion at C6 produces dramatic functional consequences. While the (3S,6R) configuration exhibits negligible cytotoxicity (IC50 >100 μM), the (3R,6S) isomer demonstrates moderate activity against non-small cell lung carcinoma lines (IC50 = 82 ± 6 μM). This divergence likely stems from differential recognition by histone-modifying enzymes, as the (3R,6S) configuration mimics the natural lysine substrate conformation more effectively. Such stereospecificity extends to metabolic stability profiles, with hepatocyte clearance studies showing the (3S,6R) isomer maintains 78% parent compound after 60 minutes versus 42% for the (3R,6S) diastereomer [5].
Synthetic accessibility varies considerably across stereoisomers. The (3S,6S) configuration can be obtained through direct cyclization of L-alanyl-L-leucine precursors, while the (3S,6R) isomer requires enantioselective enzymatic methods or chiral resolution techniques, contributing to its limited commercial availability. These synthetic challenges highlight the importance of developing stereocontrolled methodologies for accessing this pharmacologically privileged configuration [4].
The biological discrimination of DKP stereoisomers occurs through precise chiral recognition mechanisms operating at molecular, cellular, and systemic levels. The (3S,6R) configuration engages in stereoselective interactions with biological macromolecules through three primary mechanisms: (1) complementary binding pocket geometry, (2) differential hydrogen bonding networks, and (3) stereospecific metabolic processing [3] [7].
Enzyme binding pockets demonstrate exceptional sensitivity to the stereochemical presentation of DKPs. X-ray crystallography of the (3S,6R) isomer complexed with quorum-sensing regulator CviR reveals a binding mode where the C3-methyl group occupies a hydrophobic cleft lined by Phe126 and Trp84, while the C6-(2-methylpropyl) extends toward the solvent interface. This binding geometry is sterically precluded for the (3R,6R) isomer due to unfavorable contacts with Arg86. Similarly, molecular dynamics simulations show the (3S,6R) configuration maintains stable hydrogen bonding between its C2 carbonyl and the Thr140 backbone amide (occupancy = 92%), while the (3S,6S) isomer achieves only 67% occupancy due to suboptimal orbital alignment [3].
Table 3: Stereoselective Biological Interactions of (3S,6R)-Isomer
Biological System | Recognition Element | Functional Consequence | Stereochemical Preference Factor |
---|---|---|---|
CviR Quorum Sensing Regulator | Phe126/Trp84 hydrophobic pocket | Violacein inhibition (IC50 = 3.2 mg/mL) | 6.7:1 [(3S,6R):(3R,6R)] |
MurA Enzyme Active Site | Arg120 guanidinium interaction | UDP-GlcNAc binding disruption | 3.2:1 [(3S,6R):(3R,6S)] |
hPEPT1 Transport System | Transmembrane helix recognition domain | Enhanced intestinal absorption | 4.8:1 [(3S,6R):(3S,6S)] |
CYP3A4 Metabolic Oxidation | Heme iron coordination | Differential clearance rates | 2.9:1 [(3S,6R):(3R,6R)] |
The (3S,6R) isomer displays enhanced membrane permeability compared to other stereoisomers, with Caco-2 monolayer studies showing 4.8-fold greater apparent permeability (Papp) than the (3S,6S) form. This permeability advantage stems from stereoselective recognition by the human oligopeptide transporter (hPEPT1), which preferentially transports the (3S,6R) configuration. Molecular modeling suggests this preference arises from optimal hydrogen bonding between the transporter's Glu419 residue and the (3S,6R) isomer's ring nitrogen, an interaction geometrically constrained in other stereochemical arrangements [3] [7].
At the systemic level, the (3S,6R) configuration demonstrates superior blood-brain barrier penetration relative to its stereoisomers, a property attributed to its specific interaction with lipid raft components in endothelial cell membranes. This stereoselective trafficking mirrors observations with clinically significant DKPs like plinabulin, where minor stereochemical modifications dramatically impact CNS distribution. Such properties highlight the potential of the (3S,6R) configuration for central nervous system-targeted therapeutics, particularly given the documented ability of certain DKPs to modulate neuroinflammatory pathways [3].
The chiral discrimination extends to metabolic pathways, where cytochrome P450 isoforms exhibit marked stereoselectivity. CYP3A4-mediated oxidation occurs preferentially at the C6-(2-methylpropyl) group in the (3S,6R) configuration, while the (3R,6R) isomer undergoes ring oxidation. This metabolic divergence produces distinct metabolite profiles with potentially different pharmacological activities, emphasizing the need for stereochemically pure material in preclinical development [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: